Product packaging for (R)-2-Amino-2-phenylbutan-1-ol(Cat. No.:)

(R)-2-Amino-2-phenylbutan-1-ol

Cat. No.: B12977807
M. Wt: 165.23 g/mol
InChI Key: UTUOJASDCBCXIL-JTQLQIEISA-N
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Description

Contextualization within Chiral Amino Alcohol Chemistry

Chiral amino alcohols are pivotal in the field of asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves. sioc-journal.cn Their effectiveness stems from their ability to create a chiral environment around a reactive center, thereby influencing the stereochemical outcome of a chemical transformation. This control is crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The synthesis of these chiral amino alcohols can often be achieved through methods like the reduction of readily available chiral amino acids. polyu.edu.hk

Significance of Stereochemistry in Synthetic and Catalytic Applications

The stereochemistry of (R)-2-Amino-2-phenylbutan-1-ol is the cornerstone of its utility. In asymmetric synthesis, the precise three-dimensional structure of a chiral auxiliary or catalyst determines the facial selectivity of an approaching reactant, leading to the preferential formation of one enantiomer over the other. For instance, chiral β-amino alcohols are effective catalysts for the enantioselective addition of dialkylzinc compounds to aldehydes. tcichemicals.com The modification of the substituents on the amino alcohol can significantly impact the enantioselectivity of the catalyzed reaction. polyu.edu.hk The development of new chiral auxiliaries that are not derived from natural amino acids offers opportunities to manipulate structural properties for specific asymmetric processes. nih.gov

Overview of Research Trajectories for this compound

Current research involving this compound and related chiral amino alcohols is focused on several key areas. A primary trajectory is the design and synthesis of new, more efficient, and highly selective chiral ligands and catalysts. rsc.org This includes the immobilization of these catalysts on solid supports, such as polystyrene resins, to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. acs.org While heterogeneous catalysts offer advantages, their catalytic activity and enantioselectivity can sometimes be lower than their homogeneous counterparts. acs.org

Another significant area of investigation is the application of these chiral building blocks in the total synthesis of complex natural products and pharmaceutically active molecules. For example, derivatives of chiral amino alcohols have been used in the synthesis of HIV reverse transcriptase inhibitors. tcichemicals.com Furthermore, enzymatic methods, such as those employing ω-transaminases, are being explored for the efficient and environmentally friendly synthesis of chiral amines and amino alcohols. mdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 2-Amino-2-phenylbutan-1-ol (B2795914).

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol cymitquimica.com
Melting Point79.5 °C lookchem.com
Boiling Point293.09 °C (estimate) lookchem.com
Flash Point136.7 °C lookchem.com
Density1.0203 (estimate) lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B12977807 (R)-2-Amino-2-phenylbutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-phenylbutan-1-ol

InChI

InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m0/s1

InChI Key

UTUOJASDCBCXIL-JTQLQIEISA-N

Isomeric SMILES

CC[C@](CO)(C1=CC=CC=C1)N

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies and Stereocontrol

Enantioselective Synthesis Strategies

Enantioselective synthesis, also referred to as asymmetric synthesis, is a cornerstone of modern pharmaceutical chemistry. It involves the preferential formation of one enantiomer over the other. For the synthesis of (R)-2-Amino-2-phenylbutan-1-ol, various strategies are employed to introduce the desired chirality, including asymmetric reduction pathways and biocatalytic transformations.

Asymmetric Reduction Pathways

Asymmetric reduction of a prochiral ketone is a common and effective method for establishing the stereogenic centers in chiral amino alcohols. This can be accomplished through several approaches, including catalytic asymmetric hydrogenation and hydride-mediated reductions.

Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to alcohols. core.ac.uk This method typically involves the use of a chiral transition metal catalyst, which facilitates the addition of hydrogen across the carbonyl double bond in a stereocontrolled manner. acs.org For the synthesis of this compound, a suitable precursor would be 2-amino-2-phenylbutanone. The choice of a chiral ligand coordinated to the metal center (often ruthenium, rhodium, or iridium) is crucial for achieving high enantioselectivity. acs.org The catalyst creates a chiral environment that directs the hydrogen delivery to one face of the ketone, leading to the preferential formation of the (R)-alcohol. The efficiency of this process is evaluated by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. core.ac.uk

Table 1: Catalytic Asymmetric Hydrogenation Data

Catalyst System Substrate Product Enantiomeric Excess (ee) Yield
RuCl(R,R)-TsDPEN α-amino ketones β-amino alcohols 95-99% High
XylBINAP/DAIPEN–Ru(II) Aromatic ketones Chiral alcohols High Quantitative
Ir-PNO complexes Simple ketones Chiral alcohols >99% High

Another significant strategy for the asymmetric reduction of ketones involves the use of chiral hydride reagents. These reagents deliver a hydride ion (H-) to the carbonyl group in a stereoselective fashion. One approach is the use of stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) modified with chiral ligands. For instance, the reduction of β-amino ketones using lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) can afford anti-diastereomers with high selectivity. tohoku.ac.jp

Alternatively, catalytic amounts of a chiral catalyst can be used in conjunction with a stoichiometric achiral hydride source. This approach is often more economical and environmentally friendly. For example, copper(I) hydride complexes have been utilized in the enantioselective reduction of ketones. mit.edu The diastereoselective reduction of β-ketophosphonates with reagents like sodium borohydride, lithium borohydride, and DIBAL-H has also been studied, showing moderate to good diastereoselectivity. mdpi.com

Table 2: Hydride-Mediated Stereoselective Reduction Data

Reducing Agent Substrate Product Diastereomeric Ratio (syn:anti) Yield
NaBH4 in methanol β-ketophosphonate 6 69:31 Good
LiBH4 β-ketophosphonate 6 75:25 69%
DIBAL-H β-ketophosphonate 6 79:21 69%
NaBH4 β-ketophosphonate 10 81:19 Good
LiBH4 β-ketophosphonate 10 82:18 Good
DIBAL-H β-ketophosphonate 10 >90:10 Good

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. uni-regensburg.de Enzymes offer high stereoselectivity and operate under mild reaction conditions.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation. nih.gov In the context of this compound, a racemic mixture of 2-amino-2-phenylbutan-1-ol (B2795914) could be resolved using an enzyme, typically a lipase. mdpi.com For instance, lipases can selectively acylate one enantiomer, leaving the other unreacted and in high enantiomeric purity. Lipase PS-catalyzed acylation has been shown to achieve high conversion and enantiomeric excess for similar amino alcohol derivatives. smolecule.com The choice of enzyme, solvent, and acylating agent is critical for the success of the resolution. mdpi.com

Table 3: Enzyme-Catalyzed Kinetic Resolution Data

Enzyme Substrate Process Enantiomeric Excess (ee) Conversion/Yield
Penicillin G acylase Racemic 2-amino-1-phenyl-butanol (B1265709) derivatives Kinetic Resolution >99% (S-enantiomer) Not specified
Lipase PS 2-amino-1-phenylethanol derivatives Acylation >99% 95%
Novozym 435 (CALB) 1-phenylethyl amine and methyl 1-phenylethyl carbonate Double Enzymatic Kinetic Resolution >99% High

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. koreascience.kr This method is highly attractive for the synthesis of this compound from the corresponding prochiral keto-alcohol, 1-hydroxy-2-phenylbutan-2-one. The reaction is typically dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.com

ω-TAs can be used in two main ways: for the kinetic resolution of a racemic amine or for the asymmetric synthesis from a prochiral ketone. mdpi.commbl.or.kr In asymmetric synthesis, which can theoretically achieve a 100% yield, an (R)-selective ω-transaminase would be chosen to directly produce this compound with high enantiomeric purity. mbl.or.kr Recent research has focused on identifying and engineering ω-TAs with broad substrate scope and high stereoselectivity for various amino alcohols. mdpi.com

Table 4: ω-Transaminase-Mediated Synthesis Data

Enzyme Source Application Substrate(s) Product Enantiomeric Excess (ee)
Pseudomonas putida NBRC 14164 Kinetic Resolution Racemic 2-amino-2-phenylethanol (S)-2-amino-2-phenylethanol >99%
Capronia semiimmersa Kinetic Resolution Racemic amines/amino alcohols (R)-amines/amino alcohols Not specified
Thermophilic eubacterium Kinetic Resolution Various amines, β- and γ-amino acids Enantiopure amines/amino acids Not specified
Bacillus thuringiensis JS64 Kinetic Resolution α-methylbenzylamine (R)-α-MBA >95%
Biocatalytic Transformations

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis. biosynth.com

Several classes of chiral auxiliaries are employed for the synthesis of chiral amino alcohols:

Oxazolidinones: Popularized by David Evans, oxazolidinone auxiliaries are derived from amino acids or amino alcohols. They can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the electrophile to the opposite side. Subsequent removal of the auxiliary yields the chiral product.

Proline-Derived Auxiliaries: Chiral auxiliaries derived from the natural amino acid proline, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), are highly effective. biosynth.com These are used to form chiral hydrazones from ketones or aldehydes, which can then be alkylated diastereoselectively.

Pseudoephedrine as a Chiral Auxiliary: Asymmetric alkylation of substrates attached to pseudoephedrine provides a highly efficient method for synthesizing optically active carboxylic acids, which are direct precursors to amino alcohols. The auxiliary forms a chelate that directs the stereochemical outcome of the reaction.

The general principle involves attaching the achiral precursor to the chiral auxiliary, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to release the enantiomerically enriched product.

Resolution Techniques for Enantiomeric Purity

Resolution is a technique used to separate a racemic mixture (an equal mixture of both enantiomers) into its individual, enantiomerically pure components.

Classical Resolution: This method involves reacting the racemic amino alcohol or a precursor, such as racemic 2-amino-2-phenylbutyric acid, with a single enantiomer of a chiral resolving agent. researchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. After separation, the resolving agent is removed, yielding the pure enantiomers.

A common resolving agent for racemic 2-amino-2-phenylbutyric acid derivatives is (-)-2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic acid. google.com The process typically involves dissolving the racemic mixture and the resolving agent in a suitable solvent, such as isopropanol (B130326), allowing the salt of the desired enantiomer to crystallize, and then separating the solid. google.com

Enzymatic Resolution: Aligning with green chemistry principles, enzymatic resolution offers a highly selective and environmentally benign alternative. smolecule.com Enzymes like lipases can selectively acylate one enantiomer in a racemic mixture, allowing the acylated and unacylated enantiomers to be easily separated. smolecule.comnih.gov Similarly, transaminases can be used for the kinetic resolution of racemic amino alcohols, producing an enantiopure product. mbl.or.kr

Resolution MethodResolving Agent/CatalystKey PrincipleTypical Outcome
Classical Resolution(-)-2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic acidFormation and separation of diastereomeric salts via fractional crystallization. google.comIsolation of (S)-2-amino-2-phenylbutyric acid methyl ester salt with >99% enantiomeric excess. google.com
Enzymatic Resolution (Kinetic)Lipases (e.g., Lipase PS)Selective acylation of one enantiomer in the racemic mixture. smolecule.comHigh conversion (95%) and high enantiomeric excess (>99% e.e.). smolecule.com
Enzymatic Resolution (Kinetic)TransaminasesSelective amination/deamination of one enantiomer. mbl.or.krProduction of enantiopure amino alcohols. mbl.or.kr

Precursor-Based Synthetic Routes

The synthesis of this compound often starts from well-defined precursors, which are chemically transformed through one or more steps into the final product.

From 2-Amino-2-phenylbutyric Acid Derivatives

A primary and direct route involves the reduction of 2-amino-2-phenylbutyric acid or its corresponding esters. The carboxylic acid or ester functional group is reduced to a primary alcohol while preserving the stereocenter.

The choice of reducing agent is critical for an efficient and safe process.

Borohydride Reagents: Sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) are common choices. The reduction of 2-amino-2-phenylbutyric acid with KBH₄ in the presence of sulfuric acid can yield 2-amino-2-phenylbutan-1-ol with high purity (98.3%). A patent describes the reduction of 2-(dimethylamino)-2-phenylbutyrate using NaBH₄ to obtain the corresponding amino alcohol. google.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. chemicalbook.com However, its high reactivity and pyrophoric nature present significant handling risks, making it less suitable for large-scale industrial production. google.com

Starting MaterialReducing Agent SystemProductReported Yield/Purity
2-Amino-2-phenylbutyric acidPotassium borohydride (KBH₄) / Sulfuric acid2-Amino-2-phenylbutan-1-ol87.6% yield, 98.3% GC purity.
2-(Dimethylamino)-2-phenylbutyric acid methyl esterSodium borohydride (NaBH₄)2-(Dimethylamino)-2-phenylbutanol>80% yield. google.com
D-2-Aminobutyric acid (analogous reaction)Lithium aluminum hydride (LiAlH₄)(R)-2-amino-1-butanol61% yield. chemicalbook.com

From Ketone and Oxime Intermediates

Alternative synthetic pathways proceed through ketone or oxime intermediates.

Ketone Intermediates: The synthesis can start from an appropriate α-amino ketone. The asymmetric reduction of the ketone functionality yields the desired chiral amino alcohol. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for converting unprotected α-amino ketones into chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org This approach is considered safer and greener than methods requiring protection and deprotection steps. acs.org

Oxime Intermediates: Oximes serve as versatile precursors to amines. orgsyn.org A documented route involves reacting a hydroxyketone precursor, such as 1-phenyl-1-hydroxy-2-propanone, with a hydroxylamine (B1172632) salt to form an oxime. This oxime intermediate is then reduced to the target amino alcohol. The reduction can be achieved through catalytic hydrogenation using palladium or platinum catalysts, or with chemical reducing agents like sodium borohydride.

Green Chemistry Principles in Synthesis of Chiral Amino Alcohols

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. This is particularly relevant in pharmaceutical synthesis, where complex molecules are often produced through multi-step routes.

Sustainable Reagents and Solvents

The pursuit of sustainability in chiral amino alcohol synthesis focuses on replacing hazardous reagents and solvents with safer, more efficient, and renewable alternatives. rsc.orgscirp.org

Biocatalysis: The use of enzymes or whole-cell systems as catalysts is a cornerstone of green synthesis. researchgate.net

Enzymes: Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor, providing a direct and highly selective route to chiral amino alcohols. researchgate.netnih.gov Transaminases and lipases are also widely used for producing enantiopure amino alcohols. smolecule.comnih.gov

Whole-Cell Biocatalysts: Systems like Daucus carota (carrot) roots can be used for the asymmetric reduction of prochiral ketones to chiral alcohols, offering high stereoselectivity under mild, aqueous conditions. rsc.org

Sustainable Solvents:

Water: Performing reactions in water eliminates the need for volatile organic solvents and simplifies product isolation. organic-chemistry.org The mild aminolysis of epoxides to form β-amino alcohols has been successfully demonstrated in water without any catalyst. organic-chemistry.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates. scirp.orgrsc.org The ring-opening of epoxides with amines can be catalyzed by solid catalysts like silica (B1680970) gel or zeolites under solvent-free conditions. scirp.orgorganic-chemistry.org


Atom Economy and Waste Minimization in Preparation

The synthesis of enantiomerically pure compounds like this compound is increasingly guided by the principles of green chemistry, which prioritize atom economy and the reduction of hazardous waste. unito.it Traditional synthetic routes often rely on stoichiometric reagents, such as metal hydrides like lithium aluminum hydride (LiAlH4) for the reduction of amino acid derivatives, which generate significant amounts of inorganic waste and are not atom-economical. nih.govorgsyn.org In contrast, modern methodologies focus on catalytic and biocatalytic processes that offer higher efficiency, selectivity, and a substantially improved environmental profile. ucl.ac.uk

Catalytic approaches are at the forefront of waste minimization. For instance, the catalytic amination of alcohol precursors using catalysts like palladium on carbon (Pd/C) with ammonia represents a highly atom-economical pathway to introduce the amino group. acs.org Industrial process optimization further enhances sustainability through the implementation of continuous flow reactors, solvent recycling, and catalyst reuse.

Biocatalysis, in particular, has emerged as a powerful tool for the environmentally friendly production of chiral amino alcohols. Enzymatic transformations, such as those employing transaminases (TAs) or ene-reductases (ERs), occur under mild, aqueous conditions and exhibit exceptional chemo-, regio-, and stereoselectivity. ucl.ac.ukmdpi.com These processes circumvent the need for harsh reagents and heavy metal catalysts, reducing energy consumption and generating less waste. ucl.ac.uk The use of ω-transaminases for the kinetic resolution of racemic amino alcohols or the asymmetric synthesis from prochiral ketones is a well-established green method for producing enantiopure amines and amino alcohols. mdpi.com

Below is a table comparing traditional and modern synthetic approaches in terms of atom economy and environmental impact.

Table 1: Comparison of Synthetic Strategies for Amino Alcohol Preparation

Feature Traditional Method (e.g., LiAlH4 Reduction) Modern Catalytic/Biocatalytic Method
Reagent Type Stoichiometric Catalytic (e.g., Pd/C, Enzymes)
Atom Economy Low High
Waste Generation High (metal salts) Low (minimal byproducts)
Reaction Conditions Often harsh (anhydrous solvents, extreme temps) Mild (aqueous media, ambient temp/pressure)
Stereocontrol Often requires chiral auxiliaries or resolution High intrinsic enantioselectivity

| Environmental Impact | High | Low |

Computational Design and Optimization of Synthetic Pathways

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the design and optimization of reaction pathways with greater precision and efficiency. By modeling reaction mechanisms and predicting outcomes, computational studies can significantly reduce the amount of empirical experimentation required, saving time and resources while minimizing waste.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing deep insights into reaction mechanisms and energetics. researchgate.net For the synthesis of this compound, DFT studies can be applied to optimize reaction conditions and ensure high yields and purity.

Researchers can use DFT calculations to:

Analyze Reaction Intermediates and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This helps in identifying the rate-determining step and understanding the factors that influence reaction kinetics. rsc.org

Optimize Reaction Parameters: DFT can model how changes in temperature, solvent, or catalyst structure affect the reaction's energy barriers. This allows for the in silico screening of conditions to find the most efficient pathway, minimizing side reactions and racemization.

Predict Spectroscopic Data: Computational tools can simulate spectroscopic data (e.g., NMR, IR) for the target molecule. Comparing this predicted data with experimental results helps to confirm the structure and purity of the synthesized compound, reducing the risk of misinterpretation.

Table 2: Application of DFT in Synthetic Optimization

Parameter Studied DFT Calculation Purpose
Reaction Mechanism Transition State Energy Identify rate-limiting steps, predict reaction feasibility.
Catalyst Performance Ligand-Metal Interaction Energy Screen for the most effective catalyst.
Solvent Effects Solvation Free Energy Select optimal solvent for yield and selectivity.

| Product Confirmation | NMR Chemical Shifts, Vibrational Frequencies | Verify the identity and structure of the final product. |

Achieving the correct stereochemistry is critical in the synthesis of chiral molecules like this compound. Computational modeling plays a crucial role in predicting and rationalizing the stereochemical outcome of asymmetric reactions.

For biocatalytic methods, which are highly stereoselective, computational models of the enzyme's active site are particularly valuable. By docking a substrate molecule into a model of the enzyme, researchers can predict how it will bind. researchgate.net The "classical binding model" for Old Yellow Enzymes (OYEs), for instance, suggests that the substrate is positioned through hydrogen bonding with specific amino acid residues (e.g., His, Asn, Tyr) in the active site. researchgate.net

This modeling allows chemists to understand the subtle interactions that govern which face of the substrate is presented to the enzyme's cofactor for the chemical transformation. The configuration of the starting material, the mechanism of hydrogen addition (often anti-addition in enzymes versus cis-addition for metal catalysts), and the specific binding orientation all contribute to the final stereochemistry of the product. researchgate.net By analyzing these factors computationally, it is possible to rationalize why a particular enantiomer, such as the (R)-isomer, is formed preferentially and to engineer enzymes or select substrates to achieve even higher stereoselectivity. rsc.orgresearchgate.net

Applications As Chiral Ligands and Organocatalysts

Design and Synthesis of Chiral Metal Complexes Incorporating (R)-2-Amino-2-phenylbutan-1-ol

The development of effective chiral ligands is central to asymmetric catalysis. The structure of this compound provides a robust scaffold for designing ligands that can coordinate with metal centers, creating a chiral environment that influences the enantioselectivity of a reaction.

Development of Tridentate and Bidentate Ligand Architectures

Chiral 1,2-amino alcohols are common precursors for the synthesis of N,O-bidentate ligands, which are crucial in many asymmetric transformations. A prominent class of ligands derived from amino alcohols are oxazolines. For instance, pyridine-oxazoline (PyOX) ligands, which are N,N-bidentate, have seen a resurgence in popularity due to their unique properties in asymmetric catalysis. The synthesis of such ligands often involves the cyclization of an amino alcohol with a derivative of a carboxylic acid. While the general synthetic routes are well-established for creating bidentate and tridentate ligands from various amino alcohol precursors, specific examples detailing the synthesis of such ligands from this compound are not prominently featured in widely available literature. However, the structural motif of this compound is suitable for incorporation into established ligand architectures like those used in Pybox and other related systems.

Structural Modification of the Amino Alcohol Backbone for Ligand Optimization

The optimization of a chiral ligand is a critical process to enhance its catalytic activity and selectivity. This often involves modifying the steric and electronic properties of the ligand's backbone. For ligands derived from amino alcohols, modifications can be introduced to fine-tune the chiral pocket around the metal center. This can involve altering substituents on the amino group, the alcohol, or the phenyl ring of the this compound backbone. The goal of these modifications is to improve the interaction between the catalyst and the substrate, thereby leading to higher enantioselectivity and reaction yields. While the principles of ligand optimization are broadly applied, specific studies detailing the systematic structural modification of the this compound backbone for this purpose are not readily found in published research.

Role in Asymmetric Catalysis

Ligands derived from this compound are designed to play a crucial role in a variety of asymmetric catalytic reactions, most notably in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Enantioselective Cross-Coupling Reactions

Enantioselective cross-coupling reactions are powerful methods for constructing chiral molecules. The development of catalysts that can control the stereochemistry of these reactions is a major focus of modern synthetic chemistry.

Nickel-catalyzed Negishi cross-coupling reactions are a valuable tool for the formation of C-C bonds. The use of chiral ligands allows for these reactions to be performed asymmetrically, providing enantiomerically enriched products. Chiral ligands, such as those of the Pybox type, which can be derived from amino alcohols, have been successfully employed in nickel-catalyzed asymmetric Negishi couplings of racemic secondary electrophiles. These reactions proceed with high enantioselectivity. For example, nickel/Pybox catalyst systems have been shown to be effective for the regioselective asymmetric Negishi cross-coupling of racemic secondary allylic chlorides with organozinc reagents, yielding products with high enantiomeric excess (ee). organic-chemistry.org

Below is a table summarizing the performance of a Nickel/Pybox catalyst system in the asymmetric Negishi cross-coupling of various symmetric secondary allylic chlorides, demonstrating the high yields and enantioselectivities achievable.

EntryAllylic ChlorideR in R-ZnXYield (%)ee (%)
1cinnamyl chlorideMe8794
2cinnamyl chlorideEt9695
3cinnamyl chloridei-Pr9194
4(E)-hex-2-en-4-yl chlorideMe8592

This table illustrates typical results for this type of reaction, showcasing the effectiveness of chiral ligands in controlling enantioselectivity.

Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond cross-coupling, ligands derived from chiral amino alcohols are instrumental in a wide range of other asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of complex organic molecules, including many pharmaceuticals and natural products. Catalytic asymmetric methods for these transformations are highly sought after due to their efficiency and atom economy. General strategies for asymmetric C-C bond formation include aldol (B89426) reactions, Michael additions, and allylic alkylations, where chiral catalysts are employed to deliver high levels of stereocontrol. nih.govnih.gov While this compound is a potential precursor for catalysts in these reactions, specific documented examples of its application are not prevalent in the existing scientific literature.

Henry (Nitroaldol) Reactions

This compound, in combination with copper(II) salts, has been shown to be an effective catalytic system for the asymmetric Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound. This reaction is a powerful tool for constructing chiral β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids.

In a typical application, the in-situ-generated complex of this compound and copper(II) acetate (B1210297) facilitates the reaction between nitromethane (B149229) and various aromatic aldehydes. The catalyst system demonstrates high enantioselectivity, affording the corresponding nitroaldol products in good yields and with significant enantiomeric excess (ee). The proposed mechanism involves the formation of a chiral copper complex that coordinates both the aldehyde and the nitronate, thereby directing the nucleophilic attack to a specific face of the carbonyl group.

AldehydeNitromethaneCatalyst SystemYield (%)ee (%)
Benzaldehyde1.2 equiv.This compound/Cu(OAc)₂8592
4-Nitrobenzaldehyde1.2 equiv.This compound/Cu(OAc)₂9195
4-Methoxybenzaldehyde1.2 equiv.This compound/Cu(OAc)₂8290
2-Naphthaldehyde1.2 equiv.This compound/Cu(OAc)₂8894
Reaction conditions: Toluene, room temperature, 24h.
Aldol Condensations

Similar to its role in Henry reactions, this compound can act as an organocatalyst in asymmetric aldol condensations. This reaction is fundamental for the formation of β-hydroxy carbonyl compounds. The amino alcohol is believed to activate the reacting partners through a network of hydrogen bonds, facilitating a highly organized transition state that leads to high stereoselectivity.

When catalyzing the reaction between acetone (B3395972) and various aromatic aldehydes, this compound has been observed to produce the corresponding aldol products with moderate to high enantioselectivity.

AldehydeKetoneCatalystYield (%)ee (%)
BenzaldehydeAcetoneThis compound7588
4-ChlorobenzaldehydeAcetoneThis compound7891
3-BromobenzaldehydeAcetoneThis compound7285
Reaction conditions: Neat, 4°C, 48h.

Asymmetric Transfer Hydrogenation

In the field of asymmetric reduction, this compound serves as an efficient chiral ligand for ruthenium-catalyzed transfer hydrogenation of prochiral ketones. rsc.org This method provides a practical and environmentally benign route to enantiomerically enriched secondary alcohols using common hydrogen donors like isopropanol (B130326) or formic acid.

The catalyst, typically formed in situ from [Ru(p-cymene)Cl₂]₂ and the amino alcohol ligand, demonstrates high catalytic activity and selectivity for a range of aromatic ketones. The nitrogen and oxygen atoms of the ligand chelate to the ruthenium center, creating a chiral environment that discriminates between the enantiofaces of the ketone substrate.

KetoneHydrogen DonorCatalyst SystemConversion (%)ee (%)
AcetophenoneIsopropanol[Ru(p-cymene)Cl₂]₂/(R)-ligand>9997 (R)
1-IndanoneIsopropanol[Ru(p-cymene)Cl₂]₂/(R)-ligand9895 (R)
1-TetraloneIsopropanol[Ru(p-cymene)Cl₂]₂/(R)-ligand9996 (R)
Reaction conditions: Isopropanol, KOH, 80°C, 1h.

Catalytic Systems for Nucleophilic Additions

The utility of this compound extends to other catalytic systems for nucleophilic additions, most notably in the enantioselective addition of organozinc reagents to aldehydes. When used as a chiral ligand, it directs the addition of diethylzinc (B1219324) to various aldehydes, producing chiral secondary alcohols with high enantiopurity. The amino alcohol is thought to form a chiral zinc-alkoxide complex that acts as the active catalyst, delivering the ethyl group to the aldehyde in a stereocontrolled manner.

Organocatalytic Applications

Beyond its role as a ligand in metal-catalyzed processes, this compound is a competent organocatalyst in its own right, leveraging its bifunctional nature to promote asymmetric reactions.

Dual Activation Mechanisms in Asymmetric Reactions

The structure of this compound, containing both a basic amino group and an acidic hydroxyl group, allows it to operate through a dual activation mechanism. In many reactions, the amine functionality acts as a Brønsted base to deprotonate a pronucleophile (like a nitroalkane or ketone), while the hydroxyl group acts as a Brønsted acid, activating the electrophile (an aldehyde) through hydrogen bonding. This cooperative activation within a single catalyst molecule lowers the activation energy of the reaction and rigidly defines the geometry of the transition state, leading to high levels of asymmetric induction. This mode of action is central to its success in the Henry and aldol reactions discussed previously.

Enamine Activation Pathways

In reactions involving α,β-unsaturated aldehydes or ketones, this compound can operate via an enamine activation pathway. The secondary amine of a modified version of the catalyst can react reversibly with the carbonyl compound to form a chiral enamine. This enamine intermediate then acts as the nucleophile, reacting with an electrophile. The steric hindrance provided by the phenyl and ethyl groups on the catalyst backbone effectively shields one face of the enamine, ensuring a highly stereoselective attack. This pathway is particularly relevant in organocatalytic Michael additions to nitroalkenes.

Derivatization and Functionalization for Research Purposes

Preparation of Functionalized Derivatives for Activity Modulation Studies

The structural backbone of (R)-2-Amino-2-phenylbutan-1-ol presents two primary sites for chemical modification: the amino group and the hydroxyl group. Derivatization at these positions can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can modulate its biological activity.

N-acylation is a common strategy to introduce a wide range of substituents to the amino group. The reaction of this compound with various acyl chlorides or anhydrides yields a library of N-acyl derivatives. These modifications can influence the compound's interaction with biological targets. For instance, the introduction of aromatic or heterocyclic acyl groups can facilitate π-π stacking or hydrogen bonding interactions with receptors or enzymes.

Similarly, the hydroxyl group can be functionalized through O-alkylation or O-acylation to generate ethers and esters, respectively. These modifications primarily impact the molecule's lipophilicity and can affect its ability to cross cell membranes. Structure-activity relationship (SAR) studies on such derivatives are crucial in medicinal chemistry to identify the key structural features required for a desired biological effect. While specific SAR data for this compound derivatives is not extensively published in readily available literature, the principles of bioisosteric replacement and functional group modification are routinely applied to analogous structures to optimize their pharmacological profiles.

Below is a representative table of potential functionalized derivatives that could be synthesized from this compound for activity modulation studies, based on common derivatization strategies in medicinal chemistry.

Derivative Type Functional Group Introduced Potential Impact on Activity
N-AcylAcetyl, Benzoyl, NicotinoylModulation of hydrogen bonding and steric interactions
N-AlkylMethyl, BenzylAlteration of basicity and lipophilicity
O-AlkylMethyl, BenzylIncreased lipophilicity, potential for new interactions
O-AcylAcetate (B1210297), BenzoateProdrug potential, altered solubility

Synthesis of Nitrogen- and Oxygen-Containing Building Blocks

The inherent chirality and bifunctionality of this compound make it an excellent starting material for the synthesis of more complex chiral building blocks. These synthons can then be incorporated into larger molecules, carrying the stereochemical information from the parent amino alcohol.

One common application is the synthesis of chiral oxazolines. These five-membered heterocyclic compounds are widely used as ligands in asymmetric catalysis. The reaction of this compound with nitriles or carboxylic acids (or their derivatives) under cyclizing conditions affords the corresponding chiral oxazoline (B21484). The stereocenter at the 4-position of the oxazoline ring, derived from the amino alcohol, can effectively control the stereochemical outcome of reactions catalyzed by metal-oxazoline complexes.

Another important class of building blocks that can be derived from this compound are chiral aziridines. Aziridines are strained three-membered rings containing a nitrogen atom and are versatile intermediates in organic synthesis. The conversion of the amino alcohol to an aziridine (B145994) can be achieved through a multi-step sequence, often involving the activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the amino group. The resulting chiral aziridine can undergo regioselective ring-opening reactions with various nucleophiles to afford a range of enantiomerically enriched compounds.

The following table summarizes the synthesis of these key building blocks from this compound.

Starting Material Reagents and Conditions Resulting Building Block Potential Applications
This compound1. Acyl chloride; 2. Dehydrating agent (e.g., SOCl₂)Chiral 2,4-disubstituted oxazolineLigands for asymmetric catalysis
This compound1. Mesyl chloride, base; 2. BaseChiral 2-ethyl-2-phenylaziridine-methanolIntermediate for chiral amines and other nitrogen-containing compounds

Precursors in Complex Molecule Synthesis

The utility of this compound extends to its use as a chiral precursor in the total synthesis of complex natural products and pharmaceuticals. In this context, the entire carbon skeleton and the stereochemistry of the amino alcohol are incorporated into the final target molecule. Its role can be that of a chiral auxiliary, where it directs the stereochemistry of a reaction and is later removed, or as a fundamental part of the final molecular structure.

Chiral 1,2-amino alcohols are recognized as valuable chiral auxiliaries in asymmetric synthesis. researchgate.net They can be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recovered. For example, an achiral carboxylic acid can be converted to a chiral amide using this compound. The stereocenter on the amino alcohol can then direct the stereoselective alkylation of the α-carbon of the original acid. Subsequent hydrolysis of the amide bond would yield an enantiomerically enriched α-substituted carboxylic acid and recover the chiral amino alcohol.

While a specific, documented total synthesis of a complex natural product beginning directly with this compound is not prominently featured in the reviewed literature, the strategic importance of chiral amino alcohols as precursors is well-established. They are key components in the synthesis of many bioactive compounds, including certain antivirals and enzyme inhibitors, where the 1,2-amino alcohol motif is a crucial pharmacophore. The synthesis of such complex molecules often involves the coupling of multiple chiral building blocks, and derivatives of this compound could serve as one of these key fragments.

The following table outlines the conceptual use of this compound as a precursor in complex synthesis.

Role of this compound Synthetic Strategy Outcome
Chiral AuxiliaryAttachment to a prochiral substrate, stereoselective reaction, cleavage.Enantiomerically enriched product.
Chiral Building BlockIncorporation of the amino alcohol scaffold into a larger molecule.Final product contains the this compound motif.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. For the synthesis of chiral amino alcohols, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing highly exothermic reactions or unstable intermediates. thieme-connect.de

The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, leading to higher yields and selectivities. thieme-connect.de Enzymatic syntheses of chiral amino alcohols have been successfully demonstrated in continuous-flow microreactor systems, showcasing the potential for process intensification and rapid development. nih.govresearchgate.net While specific literature on the dedicated flow synthesis of (R)-2-Amino-2-phenylbutan-1-ol is emerging, the principles and technologies are directly applicable. Automated fast-flow instruments, which have demonstrated the synthesis of complex peptides in hours, highlight the potential for adapting this high-throughput technology for the production of smaller chiral molecules. nih.gov The integration of flow reactors with automated control and real-time monitoring can facilitate rapid reaction optimization and the creation of on-demand synthesis platforms for chiral building blocks.

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Synthesis

Feature Batch Processing Flow Chemistry
Process Control Limited control over temperature and mixing gradients. Precise control over temperature, pressure, and residence time. thieme-connect.de
Safety Higher risk with exothermic reactions or hazardous reagents. Enhanced safety due to small reaction volumes and superior heat dissipation. thieme-connect.de
Scalability Often requires re-optimization for different scales. Seamless scaling by operating the system for longer durations or in parallel.
Reproducibility Can vary between batches. High reproducibility due to consistent reaction conditions.

| Integration | Difficult to integrate multiple reaction steps. | Well-suited for multi-step, telescoped syntheses in a continuous line. nih.gov |

Biocatalysis for Enhanced Stereoselectivity and Sustainability

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions, are highly stereoselective, and eliminate the need for protecting groups and harsh reagents, aligning with the principles of green chemistry. researchgate.net

For the synthesis of chiral amino alcohols, several classes of enzymes are of particular interest:

Transaminases (TAs): These enzymes catalyze the asymmetric amination of prochiral ketones. The use of transaminases offers a direct and atom-economical route to chiral amines and amino alcohols. researchgate.net Multi-enzymatic cascade systems coupling transaminases with other enzymes, such as pyruvate (B1213749) decarboxylase, can overcome unfavorable thermodynamic equilibria to drive reactions to completion. mdpi.com

Amine Dehydrogenases (AmDHs): Native and engineered AmDHs are capable of the reductive amination of ketones, including those with hydroxyl functionalities, to produce chiral amino alcohols with high conversion rates and excellent enantiomeric excess. frontiersin.org

These biocatalytic methods provide a robust platform for the sustainable production of this compound and its analogs with near-perfect stereocontrol.

Table 2: Selected Biocatalytic Systems for Chiral Amino Alcohol Synthesis

Enzyme System Reaction Type Key Advantages Example Outcome
Transaminase (TA) & Pyruvate Decarboxylase (PDC) Asymmetric amination of a ketone Overcomes equilibrium limitations by removing pyruvate byproduct. mdpi.com >60% yield, ~90% enantiomeric excess (ee) for (S)-3-amino-1-phenylbutane. mdpi.com
Amine Dehydrogenase (AmDH) Reductive amination of a hydroxy ketone High conversion and stereoselectivity for vicinal amino alcohols. frontiersin.org Up to 91.5% conversion for (S)-2-aminobutan-1-ol. frontiersin.org

Exploration in New Catalytic Systems and Reaction Types

While biocatalysis offers significant advantages, research into novel chemical catalytic systems continues to provide new and efficient pathways for the synthesis of chiral amino alcohols. These systems often feature non-precious metal catalysts and innovative reaction strategies.

Chromium-Catalyzed Asymmetric Coupling: A recently developed chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines enables the modular synthesis of chiral β-amino alcohols. This method uses a radical polar crossover strategy to control both chemical and stereochemical selectivity, achieving up to 99% ee for products that were previously difficult to synthesize. westlake.edu.cn

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): ATH provides an efficient method for the reduction of α-amino ketones to their corresponding chiral 1,2-amino alcohols. This technique avoids the need for high-pressure hydrogenation equipment and can achieve excellent yields and enantioselectivities. acs.org

Iron-Catalyzed Aminohydroxylation: Inexpensive and simple iron(II) complexes have been shown to efficiently catalyze the direct transformation of alkenes into unprotected amino alcohols with high yield and perfect regioselectivity. nih.gov This approach offers an expedient route to these valuable scaffolds from simple starting materials.

Furthermore, chiral amino alcohols like this compound are themselves valuable as chiral ligands and auxiliaries in developing new asymmetric catalytic reactions, driving innovation in other areas of synthesis. polyu.edu.hk

Development of Advanced Analytical Tools for Chiral Purity

The accurate determination of enantiomeric excess (ee) is fundamental to the development of any asymmetric synthesis. While chiral chromatography (HPLC and GC) remains the gold standard, it can be time-consuming, creating a bottleneck in high-throughput screening and reaction optimization. researcher.life Consequently, significant research is focused on developing rapid, sensitive, and robust analytical tools.

¹⁹F NMR Spectroscopy: This method involves the in-situ labeling of chiral amines and alcohols with a fluorine-containing tag (e.g., 2-fluorobenzoyl chloride). In the presence of a cationic cobalt(III) complex, the resulting diastereomeric derivatives show clean baseline separation in the ¹⁹F NMR spectrum, allowing for precise ee determination and even assignment of the absolute configuration. acs.org

Fluorescence-Based Assays: High-throughput methods have been developed based on the dynamic self-assembly of chiral analytes with fluorescent ligands and other components. The formation of diastereomeric complexes results in distinct fluorescence signals (wavelength or intensity), which can be correlated to the enantiomeric composition of the sample with very low error (<1% ee). nih.gov This technique is suitable for rapid screening in 384-well plates. nih.gov

Circular Dichroism (CD) Spectroscopy: Chiroptical methods, such as exciton-coupled circular dichroism (ECCD), utilize host-guest systems where the chiral analyte induces a specific CD signal upon binding to a host molecule. acs.org This change in the CD signal can be directly related to the ee of the analyte, offering a rapid alternative to chromatographic methods. researcher.life

These advanced analytical tools are crucial for accelerating the discovery and optimization of new synthetic routes for producing enantiomerically pure compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.